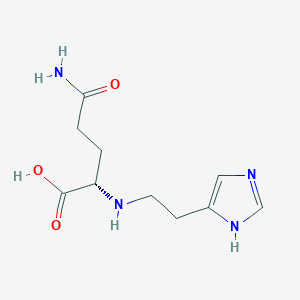
gamma-Glutamylhistamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamylhistamine is a compound formed by the enzymatic reaction between L-glutamate and histamine. This reaction is catalyzed by the enzyme this compound synthase. The compound is known for its role in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .
Common Reagents and Conditions
The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .
Major Products Formed
The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamylhistamine has several scientific research applications:
Wirkmechanismus
Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutamylhistamine is unique due to its specific enzymatic synthesis and role in histamine metabolism. Similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione synthesis and has a role in antioxidant defense.
Gamma-Glutamyltranspeptidase: Catalyzes the transfer of gamma-glutamyl groups and is involved in the metabolism of glutathione and other gamma-glutamyl compounds.
Histamine: A well-known biogenic amine involved in immune responses, gastric acid secretion, and neurotransmission.
This compound stands out due to its specific formation and function in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Eigenschaften
CAS-Nummer |
46843-88-3 |
|---|---|
Molekularformel |
C10H16N4O3 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
LLLFSMLLRVNLQB-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


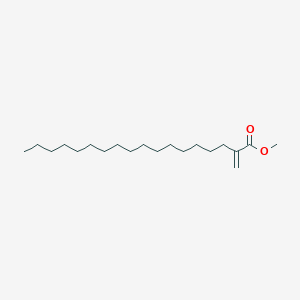
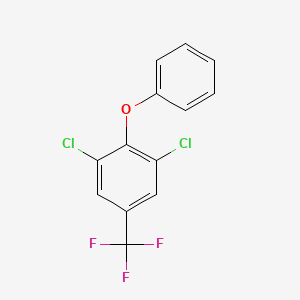
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

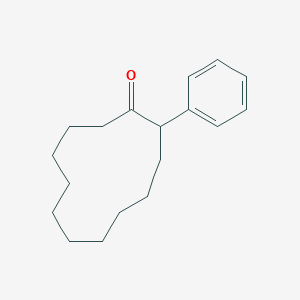


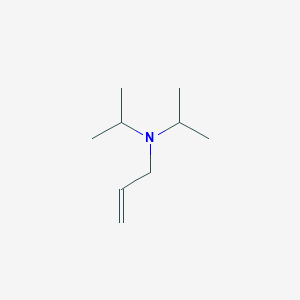
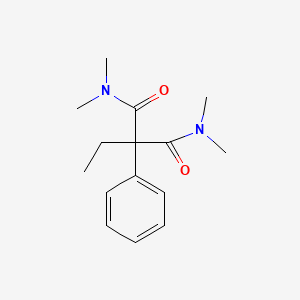
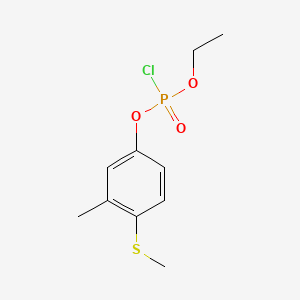
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
